Sodium Methyl 2-Sulfolaurate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Foaming; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

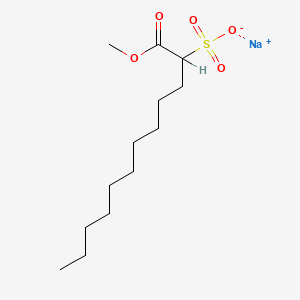

Structure

3D Structure of Parent

Properties

CAS No. |

4016-21-1 |

|---|---|

Molecular Formula |

C13H25NaO5S |

Molecular Weight |

316.39 g/mol |

IUPAC Name |

sodium;1-methoxy-1-oxododecane-2-sulfonate |

InChI |

InChI=1S/C13H26O5S.Na/c1-3-4-5-6-7-8-9-10-11-12(13(14)18-2)19(15,16)17;/h12H,3-11H2,1-2H3,(H,15,16,17);/q;+1/p-1 |

InChI Key |

DNCZMGOTDKJANE-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCC(C(=O)OC)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCC(C(=O)OC)S(=O)(=O)[O-].[Na+] |

Other CAS No. |

4016-21-1 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Sodium Methyl 2-Sulfolaurate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Sodium Methyl 2-Sulfolaurate, a widely used anionic surfactant. The document details the underlying reaction mechanisms, explores the kinetics of the key synthetic steps, and provides standardized experimental protocols. Quantitative data is presented in tabular format for clarity and comparative analysis, while key pathways and workflows are visualized using diagrams.

Introduction

This compound (SM2S), also known as Sodium Methyl Ester Sulfonate (MES) derived from lauric acid, is an anionic surfactant valued for its excellent detergency, high foaming capacity, and good biodegradability. It is derived from renewable resources, typically coconut or palm kernel oil, making it a sustainable alternative to petroleum-based surfactants.[1] Its primary applications are in the formulation of personal care products such as shampoos and body washes, as well as in household and industrial cleaning agents.[2] The synthesis of SM2S is a multi-step process involving the esterification of lauric acid followed by sulfonation of the resulting methyl ester and subsequent neutralization.

Synthesis Mechanism

The commercial production of this compound is predominantly a two-stage process:

-

Esterification: Conversion of lauric acid to methyl laurate.

-

Sulfonation and Neutralization: Introduction of a sulfonate group onto the alpha-carbon of the methyl laurate, followed by neutralization to form the final salt.

Stage 1: Esterification of Lauric Acid

The initial step involves the Fischer esterification of lauric acid with methanol (B129727) to produce methyl laurate.[3] This reaction is typically catalyzed by a Brønsted acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol.[1][4] The reaction is reversible and driven to completion by using an excess of methanol.[1]

Stage 2: Sulfonation and Neutralization

The sulfonation of methyl laurate is the critical step that imparts the surfactant properties to the molecule. This process is highly exothermic and requires careful temperature control, often achieved through the use of specialized reactors like falling film reactors. The primary sulfonating agents are sulfur trioxide (SO₃) and chlorosulfonic acid (ClSO₃H).[3][5]

2.2.1 Sulfonation with Sulfur Trioxide (SO₃)

The reaction with SO₃ is the more common industrial method and is considered a greener alternative due to fewer hazardous byproducts.[3] The mechanism proceeds as follows:

-

An initial 1:1 adduct is formed between the methyl laurate and SO₃ at low temperatures.

-

A second molecule of SO₃ attacks the activated α-carbon in the rate-determining step, forming a 2:1 adduct.[1]

-

This intermediate di-adduct is then aged at a higher temperature (above 70°C), causing it to liberate one molecule of SO₃ and rearrange to form methyl 2-sulfolauric acid.[1]

2.2.2 Sulfonation with Chlorosulfonic Acid (ClSO₃H)

Alternatively, chlorosulfonic acid can be used. The proposed mechanism involves the chlorosulfonic anion abstracting a proton from the α-carbon of the methyl laurate. This creates a nucleophilic carbon which then attacks the partially positive sulfur atom of another chlorosulfonic acid molecule, leading to the elimination of a chloride ion and the formation of methyl 2-sulfolauric acid.

2.2.3 Neutralization

The final step in the synthesis is the neutralization of the acidic methyl 2-sulfolauric acid.[5] This is typically carried out using an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), to yield the final product, this compound.[1][6] Careful pH control during this stage is crucial to prevent hydrolysis of the ester group, which can lead to the formation of undesirable disodium (B8443419) salt byproducts.[6]

Synthesis Kinetics

Understanding the kinetics of both the esterification and sulfonation reactions is essential for process optimization, reactor design, and maximizing product yield and purity.

Kinetics of Lauric Acid Esterification

The acid-catalyzed esterification of lauric acid with methanol is generally treated as a pseudo-first-order reaction when methanol is used in large excess, which keeps its concentration effectively constant throughout the reaction.[1][3] The reaction rate is dependent on the concentrations of lauric acid and the acid catalyst, as well as the reaction temperature.

The rate law can be expressed as: Rate = k'[Lauric Acid] where k' is the pseudo-first-order rate constant.

The activation energy for this reaction is influenced by the type of acid catalyst used. Studies have shown that stronger acids can lead to lower activation energies and faster reaction rates.[3]

Kinetics of Methyl Laurate Sulfonation

The sulfonation of fatty acid methyl esters is a more complex reaction. The rate-determining step is the attack of the second SO₃ molecule on the α-carbon of the methyl laurate.[1] This step exhibits second-order kinetics .[1]

The reaction rate is significantly influenced by:

-

Temperature: Higher temperatures increase the reaction rate but can also lead to darker product color and increased byproduct formation if not carefully controlled.[3]

-

Molar Ratio: The molar ratio of the sulfonating agent to the methyl ester is a critical parameter. A higher ratio can increase the conversion rate but also elevates the risk of forming disodium salt byproducts.[3][7]

-

Reactor Type: Falling film reactors provide a large surface area for gas-liquid interaction and efficient heat removal, allowing for better control over this highly exothermic reaction.[7]

One study determined the activation energy for the rate-determining α-sulfonation step to be approximately 105 kJ mol⁻¹ .[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions for Lauric Acid Esterification

| Parameter | Value Range | Catalyst Examples | Reference |

| Methanol:Lauric Acid Molar Ratio | 3:1 to 68:1 | H₂SO₄, HCl, Ionic Liquids | [3][4][8] |

| Reaction Temperature | 65°C to 150°C | H₂SO₄, HCl, Ionic Liquids | [3][5][8] |

| Catalyst Loading (% of fatty acid) | 0.2% to 10% | H₂SO₄, Ionic Liquids | [8][9] |

| Reaction Time | 1 to 4 hours | H₂SO₄, Ionic Liquids | [4][9] |

Table 2: Kinetic Parameters for Lauric Acid Esterification

| Catalyst | Reaction Order | Activation Energy (Ea) | Reference |

| Hydrochloric Acid (HCl) | Pseudo-first-order | Not specified | [3] |

| Sulfuric Acid (H₂SO₄) | Pseudo-first-order | 30.63 kJ mol⁻¹ | [3] |

| Ag₁(NH₄)₂PW₁₂O₄₀/UiO-66 | Pseudo-first-order | 35.2 kJ/mol | [5] |

| Ionic Liquid [Hnmp]HSO₄ | Second-order | 68.45 kJ mol⁻¹ | [4] |

Table 3: Reaction Conditions for Methyl Laurate Sulfonation

| Parameter | Value Range | Sulfonating Agent | Reference |

| SO₃:Methyl Laurate Molar Ratio | 1.2:1 to 1.6:1 | Sulfur Trioxide (SO₃) | [3] |

| ClSO₃H:Methyl Ester Molar Ratio | 1.2:1 | Chlorosulfonic Acid | [3] |

| Sulfonation Temperature | 70°C to 90°C | SO₃, Oleum | [3][7] |

| Aging Temperature | 70°C to 90°C | SO₃ | [1][10] |

| Aging Time | 20 to 60 minutes | SO₃, ClSO₃H | [3][10] |

Experimental Protocols

This section provides generalized protocols for the laboratory-scale synthesis of this compound.

Protocol 1: Esterification of Lauric Acid

Materials:

-

Lauric Acid

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

Procedure:

-

To a three-necked flask equipped with a reflux condenser and magnetic stirrer, add lauric acid and an excess of methanol (e.g., a 6:1 molar ratio of methanol to lauric acid).[8]

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1% of the lauric acid mass) while stirring.[8]

-

Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours with continuous stirring.[4][8]

-

After cooling, transfer the mixture to a separatory funnel.

-

Wash the organic layer with water to remove the excess acid and methanol.

-

Dry the resulting methyl laurate layer over an anhydrous drying agent (e.g., sodium sulfate) and purify by distillation if necessary.

Protocol 2: Sulfonation and Neutralization

(Note: This procedure should be performed in a well-ventilated fume hood due to the hazardous nature of the sulfonating agents.)

Materials:

-

Methyl Laurate (from Protocol 1)

-

Sulfur Trioxide (SO₃) or Chlorosulfonic Acid (ClSO₃H)

-

Nitrogen gas (for SO₃ dilution)

-

Falling Film Reactor (or a jacketed reaction vessel for lab scale)

-

Sodium Hydroxide (NaOH) solution

-

Methanol

-

Hydrogen Peroxide (for bleaching, optional)

Procedure:

-

Sulfonation:

-

Set up a falling film reactor or a jacketed vessel with efficient cooling and stirring. Maintain the reaction temperature at approximately 80-85°C.[3][10]

-

Feed the methyl laurate into the reactor.

-

Concurrently, introduce gaseous SO₃ (diluted with nitrogen) or liquid chlorosulfonic acid at a controlled rate to achieve a molar ratio of approximately 1.2:1 (sulfonating agent to methyl laurate).[3][10]

-

-

Aging:

-

Bleaching (Optional):

-

The aged acid can be bleached by adding a mixture of methanol and hydrogen peroxide and heating under reflux.[6]

-

-

Neutralization:

-

Cool the methyl 2-sulfolauric acid.

-

Slowly add a sodium hydroxide solution while vigorously stirring and cooling to control the exothermic neutralization.

-

Carefully monitor the pH, adjusting it to a final value between 5.0 and 6.5 to minimize ester hydrolysis.[6]

-

-

Drying:

-

The final product, a paste or slurry, can be dried to remove residual water and methanol, yielding the solid this compound.[6]

-

Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Sulfonation Mechanism with SO₃

Caption: Reaction mechanism for the sulfonation of methyl laurate with sulfur trioxide (SO₃).

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.itb.ac.id [journals.itb.ac.id]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of Methyl Ester Sulfonates Based on Sulfonation in a Falling Film Microreactor from Hydrogenated Palm Oil Methyl Esters with Gaseous SO3 [agris.fao.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Methyl 2-Sulfolaurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Methyl 2-Sulfolaurate is an anionic surfactant derived from lauric acid, a fatty acid commonly sourced from coconut oil. It belongs to the class of sulfonate surfactants and is recognized for its excellent cleansing, foaming, and emulsifying properties. Its chemical structure features a hydrophobic hydrocarbon tail and a hydrophilic sulfonate group, which imparts its surface-active characteristics. This guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental methodologies and visual representations of its mechanism of action.

Core Physicochemical Properties

The efficacy and application of this compound in various formulations are dictated by its fundamental physicochemical parameters. These properties have been quantitatively determined and are summarized below.

Quantitative Data Summary

| Property | Value | Units | Conditions | Reference |

| Molecular Formula | C13H25NaO5S | - | - | [1][2] |

| Molecular Weight | 316.39 | g/mol | - | [1][2] |

| CAS Number | 4016-21-1 | - | - | [1] |

| Critical Micelle Concentration (CMC) | 13.20 | mmol/L | 28 °C | [3] |

| Hydrophile-Lipophile Balance (HLB) | 14.7 | - | - | [3] |

| Krafft Point | Below 0 | °C | - | [3][4] |

| Surface Tension | Can lower to 38.4 | mN/m | Aqueous solution | [4] |

| pH Stability Range | 5 to 10 | - | - | [5] |

Key Physicochemical Characteristics

Appearance and Solubility: this compound typically presents as a clear to slightly yellow liquid or a white powder/granules.[5][6] It is highly soluble in water due to its ionic nature.[5]

Surfactant Properties: As a surfactant, its primary role is to reduce the surface tension of a liquid or the interfacial tension between two immiscible phases, such as oil and water.[7] This property is fundamental to its function as a cleansing agent, foaming agent, and emulsifier.[8]

Critical Micelle Concentration (CMC): The CMC is a critical parameter that defines the concentration at which surfactant molecules self-assemble into micelles.[9] For this compound, the CMC is 13.20 mmol/L at 28 °C.[3] Above this concentration, the surfactant molecules form structures that can encapsulate oils and dirt, enhancing cleaning efficiency.[5]

Hydrophile-Lipophile Balance (HLB): The HLB value of 14.7 indicates that this compound is a hydrophilic surfactant, making it an effective oil-in-water emulsifier and solubilizer.[3]

Krafft Point: The Krafft point is the temperature at which the solubility of a surfactant equals its CMC. With a Krafft point below 0 °C, this compound is effective even at low temperatures.[3][4]

Stability: This surfactant is stable across a wide pH range, typically between 5 and 10.[5] It also demonstrates good tolerance to hard water.[2]

Biodegradability: this compound is considered to be environmentally friendly due to its biodegradability.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the esterification of lauric acid with methanol (B129727) to produce methyl laurate.[3][5] This is followed by the sulfonation of the methyl laurate, typically using chlorosulfonic acid or sulfur trioxide, to introduce a sulfonate group.[3][5] The final step is the neutralization of the sulfonated product with a sodium base, such as sodium carbonate or sodium bicarbonate, to yield this compound.[5]

Caption: Synthesis workflow for this compound.

Mechanism of Action: Surfactancy and Micelle Formation

The primary mechanism of action for this compound is its surface activity. In aqueous solutions, the individual surfactant molecules (unimers) initially populate the air-water interface, reducing the surface tension. As the concentration increases to the Critical Micelle Concentration (CMC), these molecules aggregate to form micelles. Micelles are spherical structures with a hydrophobic core, formed by the lauryl hydrocarbon tails, and a hydrophilic shell, composed of the sulfonate head groups. This structure allows them to encapsulate hydrophobic substances like oils and dirt, facilitating their removal in washing processes.

Caption: Micelle formation process of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of the physicochemical properties of surfactants. Below are outlines of standard methodologies.

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tensiometry

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, typically spanning a range from well below to well above the expected CMC.

-

Instrumentation: Utilize a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer).

-

Measurement: Measure the surface tension of each solution at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at the intersection of the two linear portions of the curve is the CMC.[10]

Caption: Workflow for CMC determination by surface tensiometry.

Determination of Hydrophile-Lipophile Balance (HLB)

Method: Griffin's Method (Calculation)

The HLB value for non-ionic surfactants can be calculated using Griffin's formula. For ionic surfactants like this compound, experimental methods are often preferred, but empirical calculations can provide an estimate. A more practical approach for determining the required HLB of an oil phase is to prepare a series of emulsifier blends with known HLB values and observe which blend provides the most stable emulsion.

-

Emulsifier Blends: Prepare a series of blends using a high HLB emulsifier (like this compound) and a low HLB emulsifier.

-

Emulsion Preparation: Prepare emulsions of a specific oil phase with each emulsifier blend.

-

Stability Observation: Observe the stability of the emulsions over time (e.g., by monitoring creaming, coalescence, or phase separation).

-

HLB Determination: The HLB of the blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.

Applications in Research and Development

The favorable physicochemical properties of this compound make it a versatile ingredient in various applications:

-

Personal Care Products: Its mildness and excellent foaming capabilities make it suitable for shampoos, body washes, and facial cleansers.[6]

-

Industrial Cleaners: It is used in laundry detergents, carpet cleaners, and surface cleaners due to its effective cleaning power.[4]

-

Drug Delivery: While not a primary application, its emulsifying and solubilizing properties could be explored for the formulation of poorly water-soluble drugs. The formation of micelles can serve as nanocarriers for hydrophobic drug molecules.

Conclusion

This compound is a high-performance anionic surfactant with a well-defined set of physicochemical properties. Its high water solubility, low Krafft point, and excellent surface activity contribute to its widespread use in cleansing and emulsifying applications. For researchers and drug development professionals, understanding these core properties is essential for formulating effective and stable products. The experimental protocols outlined provide a basis for the consistent and accurate characterization of this and other surfactant systems.

References

- 1. This compound | C13H25NaO5S | CID 23691031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 4016-21-1 [smolecule.com]

- 3. Synthesis of this compound and its application in acrylate emulsion polymerization [journal.buct.edu.cn]

- 4. This compound | 4016-21-1 | Benchchem [benchchem.com]

- 5. Buy this compound (EVT-457287) | 4016-21-1 [evitachem.com]

- 6. This compound - Descrizione [tiiips.com]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. incibeauty.com [incibeauty.com]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

Critical Micelle Concentration of Sodium Methyl 2-Sulfolaurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of Sodium Methyl 2-Sulfolaurate, an anionic surfactant derived from coconut fatty acids. This document consolidates available quantitative data, outlines detailed experimental protocols for CMC determination, and presents visual representations of experimental workflows. This compound is recognized for its favorable foaming and cleansing properties, good skin tolerance, and biodegradability, making it a subject of interest in various applications, including personal care products and emulsion polymerization.[1][2]

Quantitative Data Summary

The critical micelle concentration is a fundamental property of a surfactant, defining the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles.[3][4] Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration.[4] Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles.[4][5]

Reported CMC values for this compound in aqueous solutions are summarized in the table below. It is important to note the variation in reported values, which can be attributed to differences in measurement techniques, purity of the surfactant, and experimental conditions such as temperature and the presence of electrolytes.

| CMC Value | Temperature | Method | Source |

| 13.20 mmol/L | 28 °C | Not Specified | [6][7] |

| 0.45 mmol/L | Not Specified | Conductivity Titration | [6] |

Factors Influencing Critical Micelle Concentration

The CMC of an ionic surfactant like this compound is not a fixed value but is influenced by several factors:

-

Temperature: For ionic surfactants, the CMC typically exhibits a U-shaped dependence on temperature. It decreases to a minimum value and then increases as the temperature rises.[3][8] This behavior is a result of the interplay between the temperature's effect on the hydration of the hydrophilic head groups and the disruption of the structured water around the hydrophobic tails.[9]

-

Addition of Electrolytes: The presence of electrolytes, such as sodium chloride (NaCl), generally leads to a decrease in the CMC of anionic surfactants.[6] The added counter-ions (Na+) screen the electrostatic repulsion between the negatively charged sulfonate head groups of the surfactant molecules, which facilitates their aggregation into micelles at lower concentrations.[6]

-

Hydrophobicity: The length of the hydrophobic alkyl chain is a key determinant of the CMC. Generally, an increase in the hydrophobicity (longer alkyl chain) of a surfactant leads to a lower CMC.[9]

-

pH: The pH of the solution can influence the CMC, particularly for surfactants with head groups that can be protonated or deprotonated. This compound is noted to work well in a pH range of 4-9.[1]

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of this compound. The most common techniques for ionic surfactants are surface tension measurement and conductivity measurement.[10]

Surface Tension Method

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[4][5]

Materials and Equipment:

-

High-purity this compound

-

Deionized water

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

Thermostatically controlled water bath

Procedure:

-

Prepare a stock solution: Accurately weigh a known mass of this compound and dissolve it in deionized water in a volumetric flask to prepare a concentrated stock solution.

-

Prepare a series of dilutions: Prepare a series of solutions with decreasing concentrations of the surfactant by diluting the stock solution with deionized water. The concentration range should span the expected CMC.

-

Temperature equilibration: Place the prepared solutions in a thermostatically controlled water bath to ensure all measurements are performed at a constant temperature.

-

Surface tension measurement: Measure the surface tension of each solution using a calibrated tensiometer. Ensure the platinum ring or plate is thoroughly cleaned between measurements.

-

Data analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.

Workflow for CMC determination by the surface tension method.

Conductivity Method

This method is suitable for ionic surfactants and relies on the change in the electrical conductivity of the solution as micelles are formed. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration changes because the micelles are less mobile than the individual ions.[10]

Materials and Equipment:

-

High-purity this compound

-

Deionized water

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Conductivity meter with a temperature-compensated probe

-

Thermostatically controlled water bath

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a stock solution: As described in the surface tension method.

-

Initial measurement: Place a known volume of deionized water in a thermostatically controlled beaker with a magnetic stir bar. Immerse the conductivity probe and measure the initial conductivity.

-

Titration: Add small, precise volumes of the concentrated surfactant stock solution to the beaker with continuous stirring.

-

Conductivity readings: After each addition, allow the solution to equilibrate and record the conductivity.

-

Data analysis: Plot the specific conductivity versus the surfactant concentration. The plot will show two linear segments with different slopes. The CMC is the concentration at the point of intersection of these two lines.

Workflow for CMC determination by the conductivity method.

Signaling Pathways and Logical Relationships

The formation of micelles is a self-assembly process driven by thermodynamics. The logical relationship leading to micelle formation is illustrated below.

Relationship between surfactant concentration and species in solution.

References

- 1. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. scialert.net [scialert.net]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. Buy this compound (EVT-457287) | 4016-21-1 [evitachem.com]

- 6. This compound | 4016-21-1 | Benchchem [benchchem.com]

- 7. Synthesis of this compound and its application in acrylate emulsion polymerization [journal.buct.edu.cn]

- 8. scispace.com [scispace.com]

- 9. Method of Determination of CMC | PPT [slideshare.net]

- 10. justagriculture.in [justagriculture.in]

Sodium Methyl 2-Sulfolaurate: A Technical Guide for Colloid Science Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Methyl 2-Sulfolaurate (SM2S), also known as C12-MES, is an anionic surfactant derived from lauric acid, a natural fatty acid.[1][2] It belongs to the class of α-sulfo fatty acid methyl esters and is recognized for its favorable environmental profile, including good biodegradability.[3][4] As a surface-active agent, SM2S finds applications in various fields, from personal care products to industrial processes like emulsion polymerization.[3][5] This technical guide provides an in-depth overview of the applications of this compound in colloid science, summarizing its physicochemical properties and outlining key experimental methodologies.

Physicochemical Properties

This compound's performance as a surfactant is dictated by its molecular structure, which features a hydrophobic lauryl tail and a hydrophilic sulfonate head group.[3] This amphiphilic nature allows it to reduce the surface tension of water and form micelles in solution.[3]

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₁₃H₂₅NaO₅S | [6] | |

| Molecular Weight | 316.39 g/mol | [6] | |

| Appearance | Clear to slightly yellow liquid | [3] | |

| Solubility | Highly soluble in water | [3] | |

| pH Stability | Stable in a pH range of 5 to 10 | [3] | |

| Critical Micelle Concentration (CMC) | 13.20 mmol/L | 28 °C | [5] |

| Hydrophile-Lipophile Balance (HLB) | 14.7 | [5] | |

| Krafft Point | Below 0 °C | [5] |

Applications in Colloid Science

The primary applications of this compound in colloid science stem from its excellent surfactant and emulsifying properties.[3]

Surfactant and Foaming Agent

As a surfactant, SM2S effectively reduces the surface tension of aqueous solutions, making it a valuable component in formulations requiring wetting, foaming, and cleansing actions.[3] It is known for producing a rich and stable lather, which is beneficial in personal care products like shampoos and body washes.[2]

Emulsifier in Emulsion Polymerization

This compound is utilized as an emulsifier in emulsion polymerization, a process used to produce a wide range of polymers. In this application, SM2S stabilizes the monomer droplets in the aqueous phase, leading to the formation of a stable polymer latex.[5]

| Application | Monomer System | SM2S Concentration | Resulting Particle Size | Polydispersity | Reference(s) |

| Emulsion Polymerization | Acrylate (B77674) | Not specified | 100 - 200 nm | < 0.015 | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not extensively available in publicly accessible literature. However, based on general principles of surfactant chemistry and polymer science, the following sections outline generalized methodologies.

Synthesis of this compound

The synthesis of SM2S is typically a multi-step process involving esterification, sulfonation, and neutralization.[3]

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Esterification: Lauric acid is reacted with methanol in the presence of an acid catalyst to form methyl laurate.[3]

-

Sulfonation: The methyl laurate is then reacted with a sulfonating agent, such as chlorosulfonic acid, to introduce a sulfonate group at the alpha position of the fatty acid chain. This step is typically carried out under controlled temperature conditions.[3]

-

Neutralization: The resulting sulfonated intermediate is neutralized with a base, such as sodium carbonate or sodium bicarbonate, to yield the final product, this compound.[3]

-

Purification: The crude product may be purified using techniques like extraction with a suitable solvent (e.g., n-butanol) to remove impurities.[3]

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant. It can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A common method is surface tensiometry.

Methodology (Surface Tensiometry):

-

Prepare a series of aqueous solutions of SM2S with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the SM2S concentration.

-

The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the onset of micelle formation.

Acrylate Emulsion Polymerization

The following is a generalized protocol for a batch emulsion polymerization of an acrylate monomer using an anionic surfactant like SM2S.

Workflow for Emulsion Polymerization:

Caption: General workflow for acrylate emulsion polymerization using SM2S.

Methodology:

-

Reactor Setup: A reaction vessel equipped with a stirrer, condenser, and nitrogen inlet is charged with deionized water and the emulsifier (SM2S).

-

Monomer Emulsification: The acrylate monomer is added to the reactor, and the mixture is stirred to form a stable emulsion.

-

Initiation: The system is purged with nitrogen to remove oxygen. The temperature is raised to the desired reaction temperature, and a water-soluble initiator (e.g., potassium persulfate) is added to start the polymerization.

-

Polymerization: The reaction is allowed to proceed under constant stirring and temperature for a specified period.

-

Cooling and Characterization: The resulting polymer latex is cooled to room temperature. The final product is then characterized for properties such as particle size, particle size distribution, and stability.

Particle Size and Zeta Potential Analysis

These are crucial parameters for characterizing colloidal dispersions like emulsions and latexes.

Methodology:

-

Sample Preparation: The emulsion or latex sample is diluted to an appropriate concentration with a suitable dispersant (usually deionized water).

-

Particle Size Measurement: The particle size and size distribution are measured using Dynamic Light Scattering (DLS).

-

Zeta Potential Measurement: The zeta potential is measured using Electrophoretic Light Scattering (ELS). The zeta potential provides an indication of the surface charge of the particles and is a key predictor of the colloidal stability of the system. Generally, zeta potential values more positive than +30 mV or more negative than -30 mV indicate good stability.

Biocompatibility and Safety

This compound is generally considered to be a mild and gentle surfactant, making it suitable for use in personal care products.[2] It is reported to have low toxicity.[7] However, as with any surfactant, its potential for skin irritation should be considered, especially at high concentrations or with prolonged contact.[8]

Applications in Drug Development

Interaction with Signaling Pathways

There is no information available in the reviewed literature to suggest that this compound has any known interactions with biological signaling pathways. Its primary mechanism of action is at the physicochemical level, related to its surface-active properties.

Conclusion

This compound is a versatile and environmentally friendly anionic surfactant with established applications in colloid science, particularly as an emulsifier in emulsion polymerization and as a key component in foaming and cleansing formulations. Its favorable physicochemical properties, such as a low Krafft point and good stability over a range of pH, make it a valuable tool for researchers and formulators. While detailed experimental protocols and a comprehensive set of quantitative data for SM2S are not widely available, the general methodologies outlined in this guide provide a solid foundation for its application and characterization in a laboratory setting. Further research is warranted to explore its full potential in more advanced applications, such as drug delivery systems.

References

- 1. mdpi.com [mdpi.com]

- 2. essentialsbycatalina.com [essentialsbycatalina.com]

- 3. Buy this compound (EVT-457287) | 4016-21-1 [evitachem.com]

- 4. ewg.org [ewg.org]

- 5. ewg.org [ewg.org]

- 6. This compound | C13H25NaO5S | CID 23691031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy this compound | 4016-21-1 [smolecule.com]

- 8. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. briefs.techconnect.org [briefs.techconnect.org]

The Biodegradability of Sodium Methyl 2-Sulfolaurate: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Sodium Methyl 2-Sulfolaurate (SM2S), an anionic surfactant derived from coconut fatty acids, is increasingly utilized in personal care and cleaning products for its favorable foaming and cleansing properties.[1] Its environmental fate, particularly its biodegradability, is a critical aspect for formulators and researchers. This technical guide provides a comprehensive overview of the current scientific understanding of the biodegradability of this compound, including quantitative data, experimental protocols, and a hypothesized microbial degradation pathway.

Aerobic Biodegradability

This compound is considered to be readily biodegradable under aerobic conditions.[2][3] This classification is supported by studies on structurally similar compounds, namely methyl ester sulfonates (MES). The Organisation for Economic Co-operation and Development (OECD) has established a series of tests (OECD 301 series) to assess the ready biodegradability of chemicals.[4] A substance is generally considered readily biodegradable if it achieves a certain percentage of degradation within a 28-day period, for example, greater than 60% of its theoretical carbon dioxide (ThCO2) production in the OECD 301B test.[5]

A study on the biodegradability of various homologues of palm-based methyl ester sulphonates (MES) using the OECD 301F Manometric Respirometry test provides valuable insight. The results showed that C12 MES, which is structurally analogous to this compound, achieved 73% biodegradation within 6 days, well exceeding the threshold for ready biodegradability.[6] The study also indicated that biodegradability decreases as the carbon chain length increases, with C14 and C16 MES reaching 66% and 63% degradation in 8 and 16 days, respectively.[6]

Table 1: Aerobic Biodegradability of Methyl Ester Sulfonates (MES) using OECD 301F [6]

| Compound | Carbon Chain Length | Biodegradation (%) | Time to Reach >60% Biodegradation (days) |

| C12 MES | 12 | 73 | 6 |

| C14 MES | 14 | 66 | 8 |

| C16 MES | 16 | 63 | 16 |

Anaerobic Biodegradability

The anaerobic biodegradability of this compound is less clear-cut. The European Union Ecolabel program reports that this substance is not anaerobically degradable.[2] This is consistent with the general understanding that while many surfactants are biodegradable under aerobic conditions, sulfonated surfactants, in particular, tend to be more resistant to anaerobic degradation.[2] The initial enzymatic attack in anaerobic degradation pathways often differs from aerobic pathways, and the presence of the sulfonate group can hinder microbial breakdown in the absence of oxygen. Further research is required to definitively conclude the potential for and pathways of anaerobic biodegradation of this compound.

Aquatic Toxicity

The ecotoxicity of this compound is an important consideration for its environmental risk assessment. Acute toxicity is typically evaluated using standardized tests on representative aquatic organisms such as fish and invertebrates. The results are often expressed as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates like Daphnia magna.[1]

A safety data sheet for a product containing magnesium chloride provides some aquatic toxicity data, though it is noted as being in analogy to magnesium chloride and for the anhydrous substance.[7] Studies on methyl ester sulphonates (MES) indicate that their ecotoxicity increases with the hydrophobicity, which is influenced by the alkyl chain length.[8]

Table 2: Aquatic Toxicity of Related Compounds

| Organism | Test | Endpoint | Concentration (mg/L) | Exposure Time | Reference |

| Pimephales promelas (fathead minnow) | static | LC50 | 2,119.3 | 96 h | [7] |

| Daphnia magna (Water flea) | static | LC50 | 548.4 | 48 h | [7] |

| Desmodesmus subspicatus (green algae) | static | ErC50 | > 100 | 72 h | [7] |

| Activated sludge | static | EC50 | > 900 | 3 h | [7] |

It is important to note that the provided data may not be directly representative of this compound and further specific testing is recommended for a precise environmental risk assessment.

Abiotic Degradation: Hydrolysis and Photolysis

In addition to microbial degradation, abiotic processes such as hydrolysis and photolysis can contribute to the environmental fate of a chemical.

Hydrolysis: The hydrolysis of methyl ester sulfonates (MES) is influenced by pH. Under acidic, neutral, and alkaline conditions, the hydrolysis rates of MES are significantly affected by whether the surfactant is in a monomeric or micellar state. Below the critical micelle concentration (CMC), the hydrolysis rate is different than above the CMC. In acidic conditions, micelle formation enhances the hydrolysis rate of MES.[7] Conversely, under alkaline and neutral conditions, micelle formation suppresses the rate of hydrolysis.[7]

Photolysis: There is currently limited specific information available on the photolytic degradation of this compound. In general, the potential for photodegradation depends on the molecule's ability to absorb light in the environmentally relevant UV spectrum. For some sulfonated compounds, direct phototransformation is possible.[9] However, without specific studies on SM2S, its susceptibility to photodegradation remains an area for further investigation.

Experimental Protocols

OECD 301B: CO2 Evolution Test (Modified Sturm Test)

This method is widely used to determine the ready biodegradability of water-soluble organic chemicals. The principle involves exposing the test substance to an inoculum of aerobic microorganisms (typically from activated sludge) in a mineral medium and measuring the amount of carbon dioxide produced over a 28-day period.

Methodology:

-

Preparation of Mineral Medium: A defined mineral medium containing essential salts and trace elements is prepared.

-

Inoculum: Activated sludge from a sewage treatment plant is collected, and a specific volume is added to the mineral medium to achieve a desired microbial concentration.

-

Test Flasks: Multiple flasks are set up:

-

Test Flasks: Containing the mineral medium, inoculum, and the test substance (this compound) at a known concentration.

-

Blank Flasks: Containing the mineral medium and inoculum only, to measure the CO2 produced by the microorganisms themselves.

-

Reference Flasks: Containing a readily biodegradable reference substance (e.g., sodium benzoate) to validate the activity of the inoculum.

-

-

Incubation: The flasks are incubated at a constant temperature (e.g., 22 ± 2 °C) in the dark and aerated with CO2-free air.

-

CO2 Measurement: The CO2 evolved from the flasks is trapped in a series of vessels containing a known concentration of barium hydroxide (B78521) or sodium hydroxide solution. The amount of CO2 is determined by titration of the remaining hydroxide.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2). A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO2 within a 10-day window during the 28-day test.[5]

Hypothetical Microbial Degradation Pathway

While the specific enzymatic pathway for the microbial degradation of this compound has not been extensively studied, a plausible pathway can be hypothesized based on the degradation of similar anionic surfactants like sodium lauryl sulfate (B86663) (SLS). The key initial step is likely the enzymatic cleavage of the sulfate ester bond by an alkyl sulfatase.

Proposed Pathway:

-

Initial Attack by Alkyl Sulfatase: The degradation is initiated by an extracellular or cell-associated alkyl sulfatase enzyme. This enzyme catalyzes the hydrolysis of the sulfate ester bond, releasing a sulfate ion (SO4^2-) and the corresponding alcohol, methyl 2-hydroxylaurate.

-

Oxidation of the Alcohol: The resulting alcohol, methyl 2-hydroxylaurate, is then transported into the microbial cell. Inside the cell, it is oxidized to the corresponding aldehyde and then to a carboxylic acid, lauric acid methyl ester.

-

Beta-Oxidation: The lauric acid methyl ester then enters the well-established beta-oxidation pathway. This is a central metabolic process where fatty acids are broken down to produce acetyl-CoA.

-

TCA Cycle: The acetyl-CoA generated from beta-oxidation enters the tricarboxylic acid (TCA) cycle, where it is completely oxidized to carbon dioxide and water, generating energy for the microbial cell.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. ukm.my [ukm.my]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Methyl Ester Sulphonate Surfactant from Palm Oil Methyl Ester by Using UV or Ozone as an Initiator | Chemical Engineering Transactions [cetjournal.it]

The Antimicrobial Profile of Sodium Methyl 2-Sulfolaurate: A Technical Guide

Executive Summary: Sodium Methyl 2-Sulfolaurate, an anionic surfactant derived from coconut fatty acids, is recognized for its applications in personal care and cleaning products due to its favorable foaming and cleansing properties.[1] Beyond its primary use as a surfactant, this compound exhibits antimicrobial activity, a characteristic inherent to many surfactants. This technical guide provides a comprehensive overview of the antimicrobial properties of this compound, detailing its mechanism of action, summarizing available data, and outlining experimental protocols for its evaluation. The information is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the antimicrobial potential of this compound.

Introduction

This compound is a biodegradable and mild anionic surfactant. Its chemical structure, featuring a hydrophobic lauric acid backbone and a hydrophilic sulfonate group, enables it to reduce surface tension and act as an effective cleansing agent.[1] The antimicrobial properties of surfactants are of increasing interest, offering potential for self-preserving formulations and as active ingredients in antiseptic products. Anionic surfactants, including this compound, contribute to microbial control, although their efficacy can be influenced by environmental factors such as pH.[2]

Mechanism of Antimicrobial Action

The primary antimicrobial action of anionic surfactants like this compound is the disruption of microbial cell membranes.[3] This process involves several key interactions that lead to loss of cell viability.

General Mechanism of Anionic Surfactants:

-

Electrostatic Interaction and Membrane Insertion: The negatively charged hydrophilic head of the surfactant molecule interacts with the components of the microbial cell envelope.[4] The hydrophobic tail then inserts into the lipid bilayer of the cell membrane.[3]

-

Membrane Disruption: This insertion disrupts the organized structure of the lipid bilayer, leading to increased membrane fluidity and permeability.[5]

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and proteins, ultimately leading to cell death.[3]

-

Protein Denaturation: Anionic surfactants can also denature microbial proteins, including essential enzymes, further contributing to their antimicrobial effect.[2]

In Gram-negative bacteria , anionic surfactants interact with the lipopolysaccharides (LPS) in the outer membrane, causing destabilization and increasing its permeability.[4] For Gram-positive bacteria , the interaction occurs with the thicker peptidoglycan layer and the underlying cell membrane.[4]

Figure 1: Proposed mechanism of antimicrobial action for anionic surfactants.

Antimicrobial Spectrum and Efficacy

While specific quantitative data for this compound is not extensively available in public literature, the general antimicrobial activity of anionic surfactants is documented. They typically exhibit broader activity against Gram-positive bacteria than Gram-negative bacteria.[5] The efficacy of anionic surfactants can be enhanced at acidic pH levels (2-3), which can alter the charge of the microbial cell surface and improve the surfactant's affinity.[2]

Table 1: Summary of Antimicrobial Activity for Anionic Surfactants (General)

| Microorganism Type | General Efficacy | Factors Influencing Efficacy |

| Gram-positive Bacteria | Moderate to Good | Generally more susceptible.[5] |

| Gram-negative Bacteria | Variable | Outer membrane can act as a barrier.[4] |

| Fungi | Variable | Activity has been reported for some anionic surfactants. |

| Viruses | Variable | Can be effective against enveloped viruses by disrupting the lipid envelope.[2] |

Note: This table provides a generalized summary for anionic surfactants. Specific data for this compound is needed for a precise assessment.

Experimental Protocols for Antimicrobial Assessment

Standardized methods are employed to evaluate the antimicrobial properties of surfactants. The following outlines a general workflow for determining the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial efficacy.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] A common method for determining the MIC of a surfactant is the broth microdilution assay.

Experimental Workflow:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilution of Surfactant: A series of dilutions of this compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted surfactant is inoculated with the microbial suspension. Control wells (no surfactant and no inoculum) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Observation and MIC Determination: The wells are visually inspected for turbidity (microbial growth). The MIC is the lowest concentration of the surfactant at which no visible growth is observed.

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation

Currently, there is a lack of publicly available, specific MIC data for this compound against a broad range of microorganisms. The table below is a template that can be populated as data becomes available through further research.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound (Template)

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | Data not available | |

| Escherichia coli | ATCC 25922 | Data not available | |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available | |

| Candida albicans | ATCC 90028 | Data not available |

Conclusion and Future Directions

This compound possesses antimicrobial properties characteristic of anionic surfactants, primarily acting through the disruption of microbial cell membranes. While its efficacy is influenced by factors such as pH and the specific microorganism, it presents a promising avenue for the development of self-preserving cosmetic and cleaning formulations, as well as potentially serving as a mild active ingredient in antimicrobial products.

A significant gap exists in the publicly available quantitative data regarding the antimicrobial spectrum and potency of this compound. Future research should focus on:

-

Systematic MIC and MBC (Minimum Bactericidal Concentration) testing against a comprehensive panel of clinically and industrially relevant bacteria and fungi.

-

Investigating the impact of formulation variables (e.g., pH, presence of other ingredients) on its antimicrobial activity.

-

Elucidating the specific interactions with microbial cell envelopes to further refine the understanding of its mechanism of action.

Such data will be invaluable for formulators and researchers to fully harness the antimicrobial potential of this versatile surfactant.

References

- 1. researchgate.net [researchgate.net]

- 2. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrophile-Lipophile Balance (HLB) of Sodium Methyl 2-Sulfolaurate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Hydrophile-Lipophile Balance (HLB) of the anionic surfactant, Sodium Methyl 2-Sulfolaurate. It delves into the theoretical and experimental determination of its HLB value, offering detailed protocols for practical application in research and formulation development. This document is intended to serve as a critical resource for scientists and professionals in the pharmaceutical and chemical industries, providing the necessary data and methodologies to effectively utilize this versatile surfactant.

Introduction to Hydrophile-Lipophile Balance (HLB)

The Hydrophile-Lipophile Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1][2] Developed by William C. Griffin, the HLB system is a crucial tool for formulators, enabling the selection of appropriate surfactants to create stable emulsions and other colloidal dispersions.[1][2] The HLB value of a surfactant is an indication of its potential application, with low HLB values (1-6) typically indicating good water-in-oil (W/O) emulsifiers, while high HLB values (8-18) are characteristic of oil-in-water (O/W) emulsifiers.[3] Surfactants with intermediate HLB values (7-9) can act as wetting agents.[3]

This compound: Properties and Applications

This compound is an anionic surfactant derived from lauric acid, a fatty acid commonly sourced from coconut oil.[4] It is known for its excellent foaming, cleansing, and emulsifying properties, making it a versatile ingredient in a wide range of personal care and cleaning products.[4] Chemically, it is the sodium salt of the methyl ester of 2-sulfolauric acid.

Key Properties:

-

Excellent Foaming: Produces a rich and stable lather.[4]

-

Good Cleansing Efficacy: Effectively removes dirt and oils.[4]

-

Mildness: Generally considered to be gentle on the skin.

-

Biodegradability: Readily biodegradable, making it an environmentally friendly option.

-

Hard Water Tolerance: Performs well in the presence of hard water ions.

Applications:

-

Personal Care: Shampoos, body washes, facial cleansers, and liquid hand soaps.

-

Drug Delivery: As an emulsifier or solubilizing agent in topical and oral formulations.

-

Industrial & Institutional Cleaners: In various cleaning formulations due to its detergency.

Hydrophile-Lipophile Balance (HLB) of this compound

The reported HLB value for this compound is 14.7 . This high HLB value indicates that it is a strongly hydrophilic surfactant, making it an excellent choice for creating oil-in-water (O/W) emulsions.

Quantitative Data Summary

| Property | Value | Reference |

| HLB Value | 14.7 | [3] |

| Critical Micelle Concentration (CMC) | 13.20 mmol/L (at 28 °C) | [3] |

| Krafft Point | Below 0 °C | [3] |

Theoretical Calculation of HLB

The HLB value of a surfactant can be estimated using theoretical models based on its chemical structure. Two of the most common methods are Griffin's method and Davies' method.

Griffin's Method

Griffin's method, primarily developed for non-ionic surfactants, calculates the HLB based on the molecular weight of the hydrophilic portion of the molecule.[5][6] For ionic surfactants, this method is less straightforward but can be adapted.

Formula: HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the total molecular mass of the molecule.

For this compound (C13H25NaO5S), the hydrophilic portion consists of the sulfonate group (-SO3Na) and the methyl ester group (-COOCH3). The lipophilic portion is the lauryl chain (C12H25-).

Davies' Method

Davies' method provides a more versatile approach by assigning group numbers to different structural components of the surfactant molecule.[3] The HLB is calculated by summing the group numbers of the hydrophilic and lipophilic groups.

Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

Group Contribution Values:

| Group | Group Number |

| -SO4Na (sulfate) | +38.7 |

| -SO3Na (sulfonate) | ~+38.7 |

| -COONa (carboxylate) | +21.1 |

| -OH (hydroxyl) | +1.9 |

| -O- (ether) | +1.3 |

| -(CH2)- (methylene) | -0.475 |

| -CH3 (methyl) | -0.475 |

Experimental Determination of HLB

The HLB value of a surfactant is often determined experimentally to obtain a more accurate and practical value for a specific application. The emulsion stability method is a widely used technique.

Experimental Protocol: Emulsion Stability Method

This method involves preparing a series of emulsions of a specific oil with blends of the surfactant under investigation and a surfactant with a known HLB value. The stability of these emulsions is then observed to determine the HLB at which the most stable emulsion is formed. This is known as the "required HLB" (rHLB) of the oil, which corresponds to the HLB of the optimal emulsifier system.

Materials and Equipment:

-

This compound (surfactant of interest)

-

A set of standard non-ionic surfactants with known HLB values (e.g., Span and Tween series)

-

Oil phase (e.g., mineral oil, isopropyl myristate, or a specific oil relevant to the intended application)

-

Distilled or deionized water

-

Beakers, graduated cylinders, and magnetic stirrer or homogenizer

-

Test tubes or vials for emulsion storage and observation

-

Optional: Microscope, particle size analyzer, turbidimeter for more quantitative stability assessment.

Procedure:

-

Preparation of Surfactant Blends:

-

Prepare a series of surfactant blends with varying HLB values. For example, to test a range around the expected HLB of this compound (14.7), you can blend it with a lower HLB surfactant. Alternatively, create a range of HLBs by blending two well-characterized surfactants (e.g., Span 80, HLB = 4.3, and Tween 80, HLB = 15.0).

-

The HLB of the blend is calculated as follows: HLB_blend = (w_A * HLB_A) + (w_B * HLB_B) Where w_A and w_B are the weight fractions of surfactants A and B, and HLB_A and HLB_B are their respective HLB values.

-

-

Emulsion Preparation:

-

For each surfactant blend, prepare an oil-in-water emulsion. A typical starting formulation is 5-10% surfactant blend, 30-50% oil phase, and the remainder as the aqueous phase.

-

Heat the oil phase (containing the dissolved surfactant blend) and the aqueous phase separately to approximately 70-75°C.

-

Slowly add the aqueous phase to the oil phase while stirring continuously with a homogenizer or high-shear mixer for a set period (e.g., 5-10 minutes).

-

Cool the emulsion to room temperature while stirring gently.

-

Prepare a series of emulsions, each with a different HLB blend, keeping all other parameters (oil type, concentration, mixing speed, and time) constant.

-

-

Emulsion Stability Assessment:

-

Transfer each emulsion to a separate, labeled test tube or vial.

-

Observe the emulsions at regular intervals (e.g., 1 hour, 24 hours, 1 week) for signs of instability such as creaming, coalescence, and phase separation.

-

Visual Assessment: Record the time it takes for a visible layer of water or oil to separate. The most stable emulsion will show the least amount of separation over the longest period.

-

Instrumental Assessment (Optional but Recommended):

-

Microscopy: Observe the droplet size and distribution. A stable emulsion will have small, uniform droplets.

-

Particle Size Analysis: Measure the mean droplet size and polydispersity index (PDI). The emulsion with the smallest and most uniform droplet size is typically the most stable.

-

Turbidity Measurement: Monitor the change in turbidity over time. A stable emulsion will maintain its initial turbidity for a longer duration.

-

-

-

Determination of the Required HLB:

-

The HLB of the surfactant blend that produces the most stable emulsion is considered the required HLB of the oil phase under the tested conditions. This experimentally determined value for the system can then be correlated to the HLB of the individual surfactant being tested.

-

Visualizations

Experimental Workflow for HLB Determination

Caption: Experimental workflow for determining the required HLB of an oil phase using the emulsion stability method.

HLB Scale and Surfactant Applications

Caption: The Hydrophile-Lipophile Balance (HLB) scale and the corresponding applications of surfactants.

Conclusion

The Hydrophile-Lipophile Balance is a fundamental parameter in the formulation of emulsions and other dispersed systems. This compound, with its high HLB of 14.7, is a highly effective oil-in-water emulsifier and solubilizing agent. This technical guide has provided both the theoretical underpinnings and a detailed experimental protocol for the determination of its HLB value. By understanding and applying these principles, researchers, scientists, and drug development professionals can better harness the properties of this compound to develop stable and efficacious products.

References

- 1. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. halecosmeceuticals.com [halecosmeceuticals.com]

- 4. scientificspectator.com [scientificspectator.com]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

In-Depth Technical Guide: Surface Tension Reduction Capabilities of Sodium Methyl 2-Sulfolaurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Methyl 2-Sulfolaurate (SM2S), an anionic surfactant derived from lauric acid, has garnered significant interest for its excellent surface-active properties.[1][2] This technical guide provides a comprehensive overview of its capabilities in reducing surface tension, a critical parameter in numerous scientific and industrial applications, including its potential relevance in pharmaceutical formulations. SM2S is recognized for its good cleansing and foaming characteristics, and its mildness compared to some other surfactants.[1][2] This document details its physicochemical properties, outlines experimental protocols for their measurement, and explores its functional role.

Physicochemical Properties

This compound, with the molecular formula C13H25NaO5S and a molecular weight of 316.39 g/mol , is a water-soluble surfactant.[3] Its amphiphilic nature, consisting of a hydrophobic lauryl tail and a hydrophilic sulfonate head group, allows it to orient at interfaces and reduce surface tension.[4]

Quantitative Data Summary

The surface activity of this compound is characterized by its critical micelle concentration (CMC) and the surface tension at that concentration (γcmc). There are conflicting reports in the literature regarding the precise CMC value. One study reports a CMC of 13.20 mmol/L at 28°C and a Hydrophile-Lipophile Balance (HLB) of 14.7.[5] It is also noted for its stability over a wide pH range (typically 5 to 10) and its biodegradability.[4]

For clarity and comparative purposes, the available quantitative data is summarized in the table below.

| Property | Value | Temperature (°C) | Reference |

| Molecular Formula | C13H25NaO5S | N/A | [3] |

| Molecular Weight | 316.39 g/mol | N/A | [3] |

| Critical Micelle Concentration (CMC) | 13.20 mmol/L | 28 | [5] |

| Hydrophile-Lipophile Balance (HLB) | 14.7 | N/A | [5] |

Mechanism of Surface Tension Reduction

The reduction of surface tension by this compound follows the fundamental principles of surfactant action. In an aqueous solution, the individual surfactant molecules, or monomers, initially populate the air-water interface. The hydrophobic lauryl chains orient away from the water, while the hydrophilic sulfonate groups remain in the aqueous phase. This accumulation at the interface disrupts the cohesive energy of the water molecules, leading to a decrease in surface tension. As the concentration of SM2S increases, the interface becomes more populated with surfactant molecules, causing a progressive reduction in surface tension.

Micellization

Once the air-water interface is saturated with SM2S molecules, any further increase in concentration leads to the formation of micelles within the bulk of the solution. This concentration is known as the Critical Micelle Concentration (CMC). Beyond the CMC, the surface tension of the solution remains relatively constant at its minimum value (γcmc). The formation of these micellar aggregates is a key characteristic of surfactants and is crucial for their solubilizing and cleaning properties.[4]

The logical flow of surface tension reduction and micelle formation is illustrated in the following diagram.

Applications in Research and Drug Development

While this compound is predominantly used in the cosmetic and personal care industries, its properties as a mild anionic surfactant suggest potential applications in pharmaceutical formulations.[1] Anionic surfactants are utilized in drug delivery systems as wetting agents to improve the dissolution of poorly soluble drugs, as emulsifiers in creams and lotions, and as stabilizers in suspensions.

Although specific studies detailing the use of SM2S in drug delivery are not widely available in the reviewed literature, its established safety profile in topical products makes it a candidate for further investigation in dermatological and transdermal formulations.[6] Patents related to pharmaceutical compositions occasionally list broad categories of emulsifying and wetting agents that could encompass SM2S, though it is not always explicitly named.[7][8]

Experimental Protocols

Accurate and reproducible measurement of the surface tension reduction capabilities of this compound is essential for its evaluation and application. The following sections provide detailed methodologies for key experiments.

Determination of Surface Tension using the Wilhelmy Plate Method

The Wilhelmy plate method is a widely used and accurate technique for measuring the equilibrium surface tension of a liquid.[9][10]

Objective: To measure the surface tension of aqueous solutions of this compound at various concentrations.

Materials and Equipment:

-

Surface Tensiometer with a Wilhelmy plate (typically platinum)

-

High-precision balance

-

Glass vessel

-

This compound

-

Distilled or deionized water

-

Micropipettes and volumetric flasks for solution preparation

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound of a known high concentration. Perform serial dilutions to obtain a range of concentrations below and above the expected CMC.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a known weight.

-

Plate Preparation: Clean the Wilhelmy plate thoroughly. A common procedure is to rinse it with a solvent like ethanol (B145695) and then flame it to red heat to remove any organic contaminants.

-

Measurement: a. Place a solution of a specific concentration in the glass vessel. b. Suspend the Wilhelmy plate from the balance and position it so that it is just above the liquid surface. c. Raise the vessel until the liquid surface just touches the bottom edge of the plate. d. The liquid will wet the plate, and the force exerted on the balance will increase due to the downward pull of the surface tension. e. Record the force reading once it has stabilized.

-

Calculation: The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (L * cosθ) Where:

-

F is the force measured by the balance.

-

L is the wetted perimeter of the plate (2 * (width + thickness)).

-

θ is the contact angle between the liquid and the plate. For a properly cleaned platinum plate, the contact angle with an aqueous surfactant solution is typically assumed to be 0°, so cosθ = 1.

-

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.

The following diagram illustrates the workflow for this experimental protocol.

Determination of Critical Micelle Concentration (CMC) by Conductometry

Conductometry is a reliable method for determining the CMC of ionic surfactants like this compound.[11]

Objective: To determine the CMC of this compound by measuring the change in conductivity of its aqueous solutions.

Materials and Equipment:

-

Conductivity meter with a conductivity cell

-

Magnetic stirrer and stir bar

-

Temperature-controlled water bath

-

This compound

-

High-purity, low-conductivity water

-

Burette, beakers, and volumetric flasks

Procedure:

-

Instrument Calibration: Calibrate the conductivity meter using standard potassium chloride solutions of known conductivity.

-

Sample Preparation: a. Place a known volume of high-purity water in a jacketed beaker connected to the temperature-controlled water bath. b. Immerse the conductivity cell in the water and allow the temperature to equilibrate. c. Prepare a concentrated stock solution of this compound.

-

Titration: a. Start stirring the water gently. b. Record the initial conductivity of the water. c. Add small, precise aliquots of the concentrated SM2S stock solution to the water using a burette. d. After each addition, allow the conductivity reading to stabilize and then record the value. e. Continue this process until the concentration is well above the expected CMC.

-

Data Analysis: a. Correct the measured conductivity for the dilution effect of adding the stock solution. b. Plot the specific conductivity as a function of the this compound concentration. c. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

The workflow for the conductometric determination of CMC is depicted below.

Conclusion

This compound is an effective anionic surfactant with significant surface tension reduction capabilities. While its primary applications are currently in the cosmetics and personal care industries, its favorable properties, including mildness and biodegradability, make it a subject of interest for potential use in pharmaceutical formulations, particularly in topical and transdermal delivery systems. The experimental protocols detailed in this guide provide a robust framework for the accurate characterization of its physicochemical properties, which is a prerequisite for any new application development. Further research is warranted to fully explore the potential of this compound in the field of drug development.

References

- 1. This compound - Descrizione [tiiips.com]

- 2. essentialsbycatalina.com [essentialsbycatalina.com]

- 3. This compound | C13H25NaO5S | CID 23691031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-457287) | 4016-21-1 [evitachem.com]

- 5. Synthesis of this compound and its application in acrylate emulsion polymerization [journal.buct.edu.cn]

- 6. Anti-inflammatory cream composition - Patent 0262681 [data.epo.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO2010033179A1 - Granulates, process for preparing them and pharmaceutical products containing them - Google Patents [patents.google.com]

- 9. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 10. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 11. scribd.com [scribd.com]

In-Depth Technical Guide: Thermal Stability of Sodium Methyl 2-Sulfolaurate

The second, more targeted search still did not yield specific quantitative TGA or DSC data for Sodium Methyl 2-Sulfolaurate. However, I found a study on a sodium methyl ester sulfonate (SMES) derived from castor oil that provides some thermal stability data: a 31.2% mass loss was observed from 70 °C to 500 °C, and a 14.1% mass loss was noted at a typical reservoir temperature. The study also describes the TGA methodology used. Additionally, I found general information on the thermal decomposition of fatty acid methyl esters (FAMEs), indicating they are stable up to 325°C.

While this is not the exact compound requested, it is a closely related anionic surfactant, and this information can be used to provide a representative understanding of the thermal stability of methyl ester sulfonates. I can now proceed with creating the technical guide, making sure to clearly state that the quantitative data is for a related compound (castor oil-derived SMES) due to the lack of specific data for this compound. I have enough information to describe a general TGA experimental protocol and to create the requested Graphviz diagrams. Therefore, no further searches are needed.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of lauric acid, is an anionic surfactant increasingly utilized in various industrial and pharmaceutical applications for its cleansing and foaming properties. A critical parameter for its application, particularly in formulations subjected to varying temperature conditions during manufacturing, storage, or use, is its thermal stability. This technical guide provides a comprehensive overview of the thermal stability of this compound and related methyl ester sulfonates (MES), offering insights into their decomposition behavior under thermal stress. Due to the limited availability of public data specifically for this compound, this guide incorporates data from closely related methyl ester sulfonates to provide a representative analysis.

Thermal Stability Profile

A study on a sodium methyl ester sulfonate derived from castor oil, a compound with a similar chemical structure, revealed its thermal behavior through thermogravimetric analysis (TGA). The analysis indicated a mass loss of 31.2% over a temperature range of 70 °C to 500 °C.[1] At typical reservoir temperatures, a mass loss of 14.1% was observed, suggesting a degree of thermal stability under those specific conditions.[1]